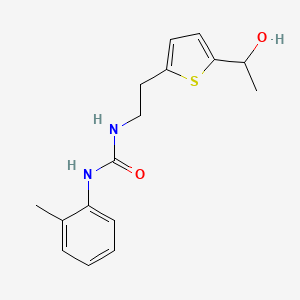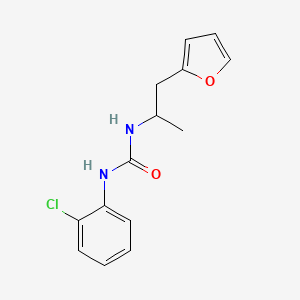
1-(2-Chlorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2-Chlorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea is a derivative of urea with potential applications in various fields due to its unique structural features. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the properties and behaviors of urea derivatives with chlorophenyl and furanyl groups.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or other nucleophiles. In the case of 1,3-disubstituted ureas, a series of compounds with phenyl fragments containing fluorine and/or chlorine substituents were synthesized with yields ranging from 33–80% . A novel route to acyl ureas was described where 5-(2-chlorophenyl)-2-furoyl chloride reacted with ammonium thiocyanate, followed by arylamine under phase transfer catalysis to yield N-[5-(2-chlorophenyl)-2-furoyl]-N'-arylthioureas, which upon oxidation formed N-[5-(2-chlorophenyl)-2-furoyl]-N'-arylureas . This suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives can be determined using techniques such as X-ray diffraction (XRD). For example, a related compound, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, was found to crystallize in the monoclinic system with a space group P21/a . The molecular arrangement and lattice parameters were calculated, providing a basis for understanding the structural characteristics of similar compounds. The vibrational and structural observations of another related compound were analyzed using density functional theory, which could be a useful approach for the molecular structure analysis of 1-(2-Chlorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea .
Chemical Reactions Analysis
The reactivity of urea derivatives can be influenced by the substituents on the phenyl rings. Photodegradation studies of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media revealed that the rate constants and half-lives varied, and the photoreaction products differed depending on the medium . This indicates that the compound of interest may also undergo photodegradation, and its reaction products could be analyzed using similar techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be characterized using various spectroscopic methods. For instance, FT-IR spectra were used to identify functional groups in a related compound . The refractive index and second-harmonic generation (SHG) efficiency were also measured, providing insights into the optical properties . The vibrational spectra and HOMO-LUMO analysis of another compound were reported, which could be relevant for understanding the electronic properties of 1-(2-Chlorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea .
Scientific Research Applications
Electronic and Optical Properties
- The study of similar chlorophenyl urea derivatives has revealed significant electro-optic properties. For example, research on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one demonstrated notable electronic and optical characteristics, suggesting potential applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
Chemical Synthesis and Derivatives
- 2-Chlorotetrahydrofuran (2-Cl-THF) reacts with various compounds, including urea derivatives, to produce corresponding derivatives. These reactions are useful for protecting hydroxyl functions in chemical synthesis, with potential applications in organic chemistry and drug development (Kruse et al., 2010).
Insecticidal Properties
- Certain chlorophenyl urea derivatives have been explored for their insecticidal properties. For example, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea has been identified as a novel class of insecticides, indicating potential applications in agriculture and pest control (Mulder & Gijswijt, 1973).
Structural Analysis and Crystal Growth
- Research on similar compounds, like 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, involves crystal structure analysis and molecular arrangement studies. This is important for understanding material properties and potential applications in crystallography and materials engineering (Crasta et al., 2005).
Antitumor and Biological Activities
- Derivatives of chlorophenyl urea have been synthesized and evaluated for antitumor activities, indicating potential applications in medicinal chemistry and pharmaceutical research (Ling et al., 2008).
Environmental Studies
- The environmental impact and degradation products of chlorophenyl urea derivatives have been studied, such as in the case of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea. These studies are crucial for understanding the environmental safety and biodegradation of these compounds (Lu et al., 2004).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(9-11-5-4-8-19-11)16-14(18)17-13-7-3-2-6-12(13)15/h2-8,10H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYFYWSVODXGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)
![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)
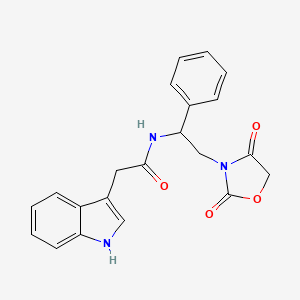
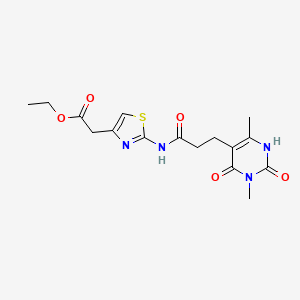
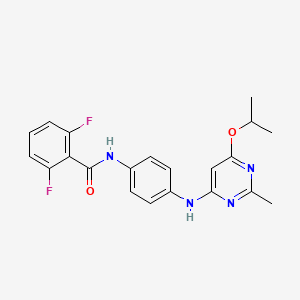
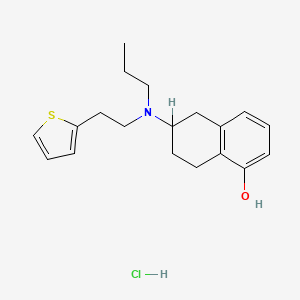
![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)

![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)

